molecular formula C24H25ClFN5O3 B1311641 Afatinib Impurity C CAS No. 439081-17-1

Afatinib Impurity C

Cat. No. B1311641
M. Wt: 485.9 g/mol
InChI Key: ULXXDDBFHOBEHA-QDLOVBKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afatinib Impurity C is related to Afatinib, a protein kinase inhibitor used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC) .


Chemical Reactions Analysis

Afatinib is known to form covalently bound adducts to plasma proteins via a chemical reaction mechanism of Michael addition that does not involve enzymatic catalysis . The major circulating form of afatinib in human plasma were adducts of afatinib covalently bound to plasma proteins .

Scientific Research Applications

Synthesis and Impurity Profiling

Research on the synthesis of Afatinib Dimaleate has led to the development of a controlled, efficient, and robust three-stage manufacturing process. This process optimizes yield and quality, highlighting the identification and characterization of impurities, such as acetamide impurity and Afatinib N-Oxide, which are crucial for ensuring drug safety and efficacy (Kumar et al., 2019). Additionally, a validated stability-indicating UPLC method for Afatinib and its impurities in pharmaceutical dosage forms underscores the importance of impurity profiling for drug development and regulatory compliance (Ivaturi et al., 2021).

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of Afatinib after oral administration in healthy volunteers have provided insight into its absorption, distribution, metabolism, and excretion (ADME) profile. Afatinib displays a complete mass balance with primary excretion via feces and undergoes minimal metabolism, indicating its pharmacokinetic properties support a once-daily dosing regimen (Stopfer et al., 2012).

Advanced Formulations for Targeted Delivery

Research into novel formulations of Afatinib, such as inhalable PLGA nanoparticles and lipid-polymer hybrid nanoparticles, aims to improve its bioavailability and therapeutic outcomes, especially in NSCLC treatment. These advanced formulations demonstrate enhanced cytotoxic potential in KRAS-mutated NSCLC cell lines and provide a promising approach for localized therapy, improving drug solubility and targeted delivery to lung tissues (Elbatanony et al., 2020; Wang et al., 2019).

Future Directions

Afatinib is currently approved for the treatment of certain types of non-small cell lung cancer (NSCLC). It is also under investigation for use in patients with HER2-positive breast cancer who had progressed despite trastuzumab treatment . The future of kinase drug discovery, including drugs like Afatinib, is being met with the challenge of drug resistance .

properties

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3R)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-QDLOVBKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afatinib Impurity C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.